3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Mechanism of Action
Mode of Action
Similar compounds have been involved in solution phase peptide synthesis , suggesting that this compound might interact with its targets in a similar manner.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the alpha position of the propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-Amino-3-(2-methylphenyl)propanoic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-Amino-3-(2-methylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid
- 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid
- 3-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid
Uniqueness
3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPMHBDIJCPUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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